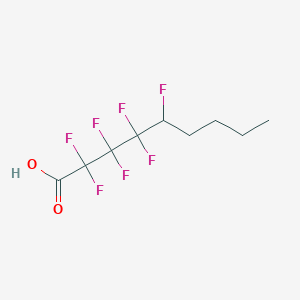
2,2,3,3,4,4,5-Heptafluorononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5-Heptafluorononanoic acid is a perfluorinated carboxylic acid with the molecular formula C9H3F7O2. It is a member of the perfluorinated carboxylic acids family, known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make them valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions typically include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the electrochemical reaction. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5-Heptafluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Compounds with hydroxyl or amino groups replacing fluorine atoms.
Applications De Recherche Scientifique
2,2,3,3,4,4,5-Heptafluorononanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5-Heptafluorononanoic acid involves its interaction with biological membranes and proteins. The compound’s perfluorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity. These interactions can lead to various biological effects, including cytotoxicity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol: A perfluorinated alcohol with similar chemical properties but different functional groups.
Perfluorononanoic acid: Another perfluorinated carboxylic acid with a similar structure but different fluorination pattern.
Uniqueness
2,2,3,3,4,4,5-Heptafluorononanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher thermal stability and resistance to degradation compared to other perfluorinated compounds. These properties make it particularly valuable in applications requiring extreme chemical resistance and stability.
Propriétés
Numéro CAS |
498543-97-8 |
|---|---|
Formule moléculaire |
C9H11F7O2 |
Poids moléculaire |
284.17 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5-heptafluorononanoic acid |
InChI |
InChI=1S/C9H11F7O2/c1-2-3-4-5(10)7(11,12)9(15,16)8(13,14)6(17)18/h5H,2-4H2,1H3,(H,17,18) |
Clé InChI |
LDTCDPAKQFHNGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



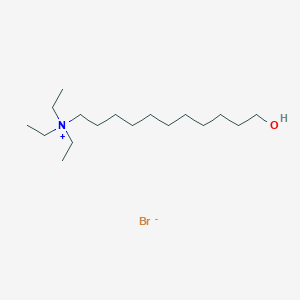

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
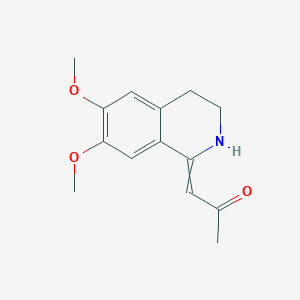

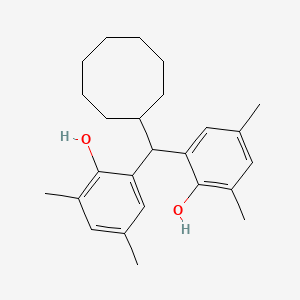
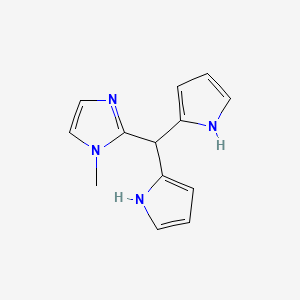
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
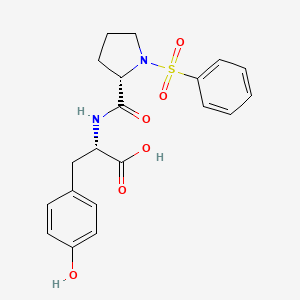
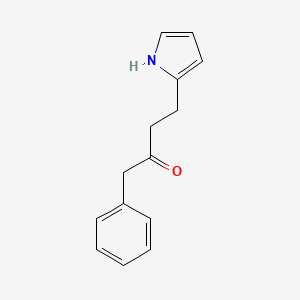

![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

